molecular formula C10H21ClN2O2 B6360819 tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride CAS No. 2102410-18-2

tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

Cat. No. B6360819
CAS RN: 2102410-18-2
M. Wt: 236.74 g/mol
InChI Key: RZXBZGWTVRXEHJ-KZYPOYLOSA-N
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Description

Tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride (t-BMPCH) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family and is a derivative of pyrrolidin-3-ylcarbamate. It has been used as a tool to study the structure and function of proteins, as well as to study various biochemical and physiological processes. Additionally, t-BMPCH has been used in a variety of laboratory experiments to study the effects of enzyme inhibitors and other compounds on the activity of enzymes.

Scientific Research Applications

Synthesis and Chemical Applications

Diels‐Alder Reaction and Heterocyclic Synthesis : The compound and its analogs are used in synthetic organic chemistry, particularly in Diels‐Alder reactions, for the synthesis of heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in natural products and drug molecules (Padwa, Brodney, & Lynch, 2003).

Characterization Techniques : Advanced characterization techniques, such as 2D heteronuclear NMR experiments, have been applied to similar tert-butyl carbamate derivatives. These techniques are crucial for elucidating the structural details of complex organic molecules, aiding in the development of new synthetic methods (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Large-Scale Preparation from L-Aspartic Acid : tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate derivatives have been synthesized from L-aspartic acid on a large scale, showcasing the feasibility of producing these compounds in quantities suitable for further research and development. This process highlights the compound's potential in pharmaceutical manufacturing (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).

Drug Intermediate Synthesis : The compound serves as an intermediate in the synthesis of drug molecules, indicating its importance in the pharmaceutical industry. Efficient synthesis methods for such intermediates are essential for developing new medications (Geng Min, 2010).

Process Development and Pilot-Plant Synthesis : Studies on the scale-up of synthetic processes involving tert-butyl carbamate derivatives are critical for transitioning from laboratory-scale to industrial-scale production, demonstrating the compound's applicability in large-scale pharmaceutical manufacturing (Wenjie Li et al., 2012).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBZGWTVRXEHJ-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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